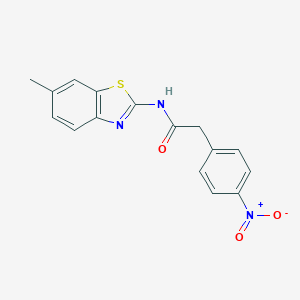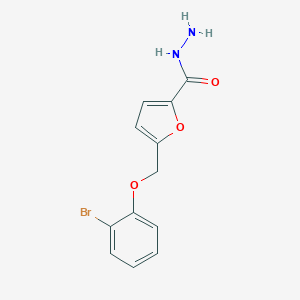![molecular formula C24H24BrN3O2 B449633 N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE](/img/structure/B449633.png)
N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Applications De Recherche Scientifique
N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE include:
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- Other hydrazide derivatives with similar structural motifs.
Uniqueness
The uniqueness of N’-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE lies in its specific combination of functional groups and molecular architecture, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H24BrN3O2 |
|---|---|
Poids moléculaire |
466.4g/mol |
Nom IUPAC |
N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2-methylanilino)propanamide |
InChI |
InChI=1S/C24H24BrN3O2/c1-17-8-3-5-12-22(17)27-18(2)24(29)28-26-15-20-10-4-6-13-23(20)30-16-19-9-7-11-21(25)14-19/h3-15,18,27H,16H2,1-2H3,(H,28,29) |
Clé InChI |
GLMVTVQTPRBKPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(C)C(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br |
SMILES canonique |
CC1=CC=CC=C1NC(C)C(=O)NN=CC2=CC=CC=C2OCC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-ethoxyphenyl)-N-[3-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-2,2-dimethylpropyl]-4-quinolinecarboxamide](/img/structure/B449554.png)
![2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-fluorobenzylidene)propanohydrazide](/img/structure/B449557.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-chlorobenzylidene)propanohydrazide](/img/structure/B449559.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B449560.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)propanohydrazide](/img/structure/B449562.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B449564.png)
![1-(1-adamantyl)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B449567.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B449570.png)
![3-{3-[(2-Cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B449572.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B449573.png)
![METHYL 4-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE](/img/structure/B449574.png)
